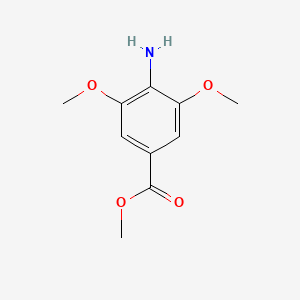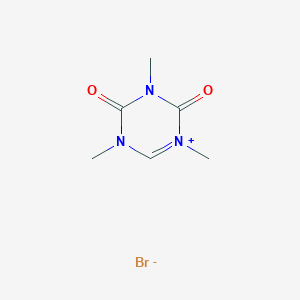
(2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF (2,6-DMP-MgBr/2-MeTHF) is an organomagnesium compound that has been widely used in organic synthesis and in the preparation of various compounds. It is a white, crystalline solid that is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound has several applications in the laboratory, including as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a reagent for the preparation of metal-organic frameworks and other materials.
Mécanisme D'action
The mechanism of action of 2,6-DMP-MgBr/2-MeTHF is not fully understood. However, it is thought that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers on the molecules to form new bonds. The compound is also thought to act as a catalyst in some reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
2,6-DMP-MgBr/2-MeTHF has no known biochemical or physiological effects. The compound is not toxic and does not interact with biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-DMP-MgBr/2-MeTHF has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in polar organic solvents such as (2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF and DMSO. The compound is also relatively stable and can be stored for long periods of time. However, the compound is not very reactive and may require the use of catalysts or other reagents to promote the desired reaction.
Orientations Futures
Future research on 2,6-DMP-MgBr/2-MeTHF could focus on a number of areas. These include further investigation into the mechanism of action of the compound, as well as the development of new synthetic methods and applications. In addition, research could focus on the synthesis of more complex molecules, such as natural products and pharmaceuticals, using the compound as a catalyst. Finally, research could focus on the development of new catalysts and reagents that could be used in conjunction with 2,6-DMP-MgBr/2-MeTHF to improve its reactivity and enable the synthesis of more complex molecules.
Méthodes De Synthèse
2,6-DMP-MgBr/2-MeTHF can be synthesized from 2,6-dimethylpyridine and magnesium bromide in 2-methyl-1,3-dioxolane (2-MeTHF). The reaction is conducted in a two-phase system, with the 2-MeTHF acting as the organic phase and the magnesium bromide as the aqueous phase. The reaction is typically carried out at room temperature and can be completed in a few hours. The product is a white, crystalline solid that is soluble in polar organic solvents such as (2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF and DMSO.
Applications De Recherche Scientifique
2,6-DMP-MgBr/2-MeTHF has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, including polymers, metal-organic frameworks, and other materials. It has also been used in the synthesis of peptides and other bioactive molecules. In addition, the compound has been used in the synthesis of complex molecules, such as natural products and pharmaceuticals.
Propriétés
IUPAC Name |
magnesium;2,6-dimethyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.BrH.Mg/c1-6-4-3-5-7(2)8-6;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBLIBBDWFENI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=[C-]C=C1)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(2,6-dimethyl-3-pyridinyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)





![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)